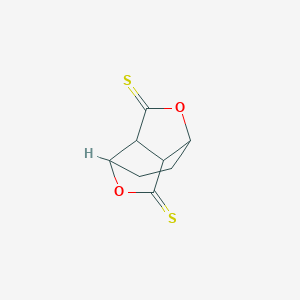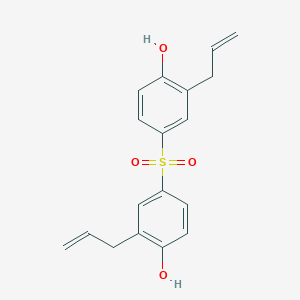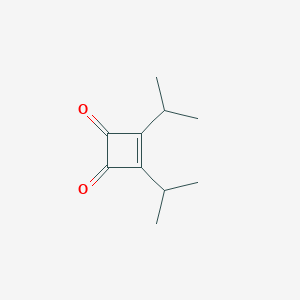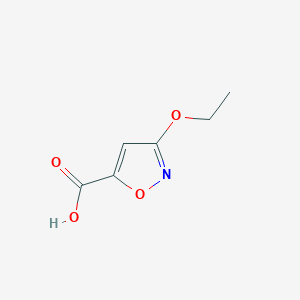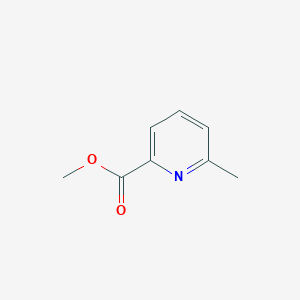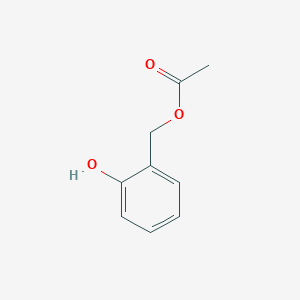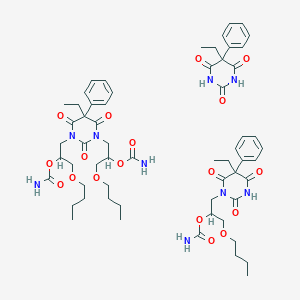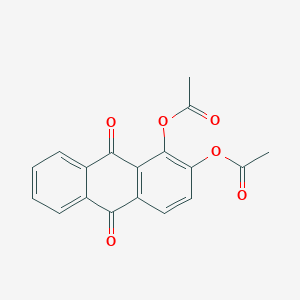
(1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate, also known as acetylated anthraquinone, is a derivative of anthraquinone. It has been widely used in scientific research because of its unique chemical properties and biological activities.
作用機序
The mechanism of action of (1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate is not fully understood. However, it is believed that it exerts its biological activities through the inhibition of enzymes or the disruption of cellular membranes.
生化学的および生理学的効果
Studies have shown that (1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate has biochemical and physiological effects on cells. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been shown to affect cellular signaling pathways and gene expression.
実験室実験の利点と制限
One advantage of using (1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate in lab experiments is its unique chemical properties, which make it a versatile tool for studying biological systems. However, one limitation is that it can be toxic to cells at high concentrations, which can affect the interpretation of experimental results.
将来の方向性
There are many future directions for the study of (1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate. One direction is the development of new synthetic methods for producing the compound. Another direction is the investigation of its potential as a therapeutic agent for cancer, viral infections, and bacterial infections. Additionally, further studies are needed to understand its mechanism of action and its effects on cellular signaling pathways and gene expression.
合成法
The synthesis of (1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate involves the acetylation of anthraquinone. The reaction is carried out with acetic anhydride and a catalyst, such as sulfuric acid or phosphoric acid. The product is purified by recrystallization or column chromatography.
科学的研究の応用
(1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate has been used in various scientific research applications. It has been studied for its anticancer, antiviral, and antibacterial activities. It has also been used as a fluorescent probe for biological imaging and as a catalyst in organic synthesis.
特性
CAS番号 |
1629-51-2 |
|---|---|
製品名 |
(1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate |
分子式 |
C18H12O6 |
分子量 |
324.3 g/mol |
IUPAC名 |
(1-acetyloxy-9,10-dioxoanthracen-2-yl) acetate |
InChI |
InChI=1S/C18H12O6/c1-9(19)23-14-8-7-13-15(18(14)24-10(2)20)17(22)12-6-4-3-5-11(12)16(13)21/h3-8H,1-2H3 |
InChIキー |
JERBUBCQUQOHIC-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC(=O)C |
正規SMILES |
CC(=O)OC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC(=O)C |
ピクトグラム |
Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![17-Acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B154129.png)
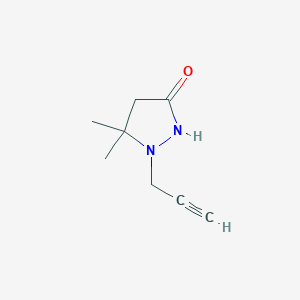
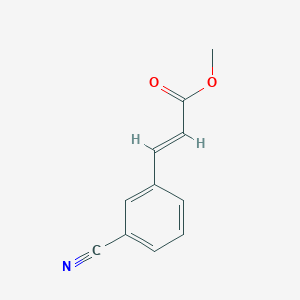
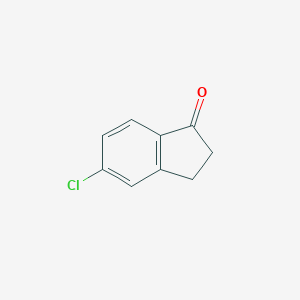
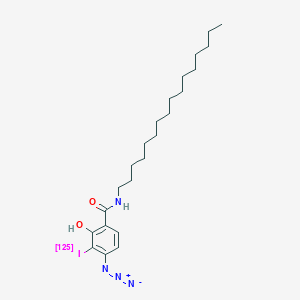
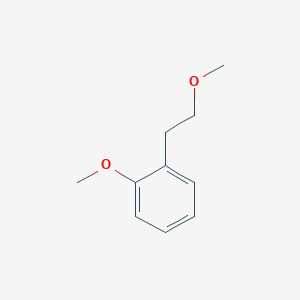
![4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B154141.png)
